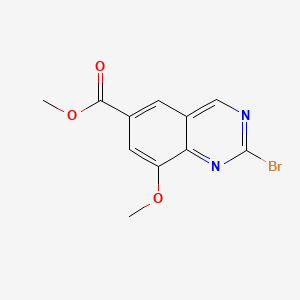

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate

Description

Properties

Molecular Formula |

C11H9BrN2O3 |

|---|---|

Molecular Weight |

297.10 g/mol |

IUPAC Name |

methyl 2-bromo-8-methoxyquinazoline-6-carboxylate |

InChI |

InChI=1S/C11H9BrN2O3/c1-16-8-4-6(10(15)17-2)3-7-5-13-11(12)14-9(7)8/h3-5H,1-2H3 |

InChI Key |

MKAUHQHDMZHJIB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=CN=C(N=C12)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Methyl 4-bromo-2-nitrobenzoate

This intermediate is crucial for the synthesis pathway. It is typically prepared by methylation of 4-bromo-2-nitrobenzoic acid using methyl iodide in the presence of potassium carbonate or cesium carbonate in N,N-dimethylformamide (DMF). The reaction conditions and yields are summarized below:

Reduction of Nitro Group to Amino Group

Reduction of methyl 4-bromo-2-nitrobenzoate to methyl 2-amino-4-bromobenzoate is typically achieved using iron powder or tin(II) chloride in acidic media:

Cyclization and Quinazoline Core Formation

The amino intermediate undergoes cyclization with appropriate reagents to form the quinazoline ring. Although explicit detailed procedures for methyl 2-bromo-8-methoxyquinazoline-6-carboxylate are scarce, related quinazoline derivatives have been synthesized by reacting amino benzoate derivatives with formamide or other cyclizing agents under reflux conditions.

For example, in related studies on 8-methoxyquinazoline derivatives, cyclization is often followed by substitution reactions to introduce the methoxy group at position 8 and bromine at position 2.

Introduction of the Methoxy Group at Position 8

Methoxylation at position 8 is generally achieved via nucleophilic substitution or methylation of hydroxyquinazoline intermediates. Alkylation using methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate) in DMF is a common approach.

Bromination at Position 2

Bromination at position 2 of quinazoline derivatives is typically performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. In some cases, bromine is introduced earlier in the synthesis via brominated starting materials like methyl 4-bromo-2-nitrobenzoate to ensure regioselectivity.

Example Synthetic Procedure Summary

Based on integrated literature data, a plausible synthetic sequence for methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is:

Methylation : Methyl 4-bromo-2-nitrobenzoic acid is methylated using methyl iodide and potassium carbonate in DMF at 80°C to give methyl 4-bromo-2-nitrobenzoate (yield ~94%).

Reduction : The nitro group is reduced to an amino group using iron powder in acetic acid under reflux or tin(II) chloride in HCl at room temperature (yield ~84-85%).

Cyclization : The amino ester intermediate is cyclized with formamide or related reagents to form the quinazoline core, followed by methoxylation at position 8 via methylation with methyl iodide and potassium carbonate in DMF (yield variable, ~85-97% in related systems).

Purification : The final product is purified by column chromatography or crystallization to obtain methyl 2-bromo-8-methoxyquinazoline-6-carboxylate as a white solid.

Analytical Data and Characterization

Typical characterization data for related intermediates and final compounds include:

| Compound | Melting Point (°C) | TLC Rf (Ethyl acetate/Hexane) | IR (cm⁻¹) | NMR (1H, CDCl3) | Mass Spectrometry |

|---|---|---|---|---|---|

| Methyl 4-bromo-2-nitrobenzoate | 77-79 | 0.63 (30% EtOAc/hexane) | 1723, 1548, 1377 | 7.70 (d, 1H), 6.84 (d, 1H), 3.86 (s, 3H) | M+H 230.3 |

| Methyl 2-amino-4-bromobenzoate | ~180 | - | - | 3.89 (s, 3H), 7.26-7.47 (aromatic H) | - |

| Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate | 184-186 | 0.46 (50% EtOAc/hexane) | 3339, 3112, 2943 | - | - |

These data confirm the successful synthesis and purity of the compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while the quinazoline ring can undergo reduction to form dihydroquinazolines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol), typically under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products

Substitution: Formation of 2-amino-8-methoxyquinazoline-6-carboxylate or 2-thio-8-methoxyquinazoline-6-carboxylate.

Oxidation: Formation of quinazoline-6,8-dione derivatives.

Reduction: Formation of dihydroquinazoline derivatives.

Scientific Research Applications

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

Biology: Potential use in the study of enzyme inhibitors and receptor antagonists.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antimicrobial agents.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting their activity. The bromine atom and methoxy group may play crucial roles in binding to these targets, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include halogenated and ester-functionalized quinazolines. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Hypothetical analog included for comparative purposes.

Key Observations:

- Substituent Positioning : The target compound’s ester at position 6 distinguishes it from 6-bromo-2-chloro-8-methoxyquinazoline (), which has bromine at position 6 and chlorine at position 2. This positional difference significantly alters electronic properties and reactivity.

- Molecular Weight : The ester group increases molecular weight (~329 vs. 273.51 g/mol in ’s compound), impacting solubility and crystallinity.

- Functional Group Reactivity :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitutions compared to chlorine .

- Ester vs. Halogen : The ester enables hydrolysis to a carboxylic acid, expanding utility in prodrug design, whereas halogens favor cross-coupling reactions.

Spectroscopic and Physicochemical Properties

Biological Activity

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate features a quinazoline core with specific substitutions that enhance its biological activity. The presence of a bromine atom at the 2-position and a methoxy group at the 8-position contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

-

Inhibition of β-catenin/TCF4 Signaling Pathway :

- Recent studies have indicated that derivatives of 8-methoxyquinazoline, including methyl 2-bromo-8-methoxyquinazoline-6-carboxylate, can disrupt the β-catenin/TCF4 protein-protein interactions. This pathway is crucial in various cancers, particularly colorectal and hepatocellular carcinoma. By downregulating this signaling pathway, these compounds can induce apoptosis in cancer cells and inhibit their migration .

-

Cytotoxicity :

- The cytotoxic potential of methyl 2-bromo-8-methoxyquinazoline-6-carboxylate has been evaluated against several cancer cell lines. For example, it demonstrated significant inhibitory effects with IC50 values ranging from 5.64 μM to 23.18 μM against HCT116 and HepG2 cells, comparable to standard chemotherapeutic agents like imatinib mesylate .

- Apoptosis Induction :

Efficacy Against Cancer Cell Lines

The biological activity of methyl 2-bromo-8-methoxyquinazoline-6-carboxylate has been assessed across various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HCT116 | 5.64 ± 0.68 | β-catenin/TCF4 pathway inhibition |

| HepG2 | 23.18 ± 0.45 | Apoptosis induction |

| Gallbladder | 8.50 ± 1.44 | Cytotoxicity |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of quinazoline derivatives:

- Study on β-catenin Inhibition : Research demonstrated that methyl 2-bromo-8-methoxyquinazoline-6-carboxylate effectively inhibited β-catenin/TCF4 interactions, leading to reduced tumor growth in xenograft models .

- Cytotoxic Evaluation : A comparative study showed that this compound's cytotoxicity was on par with established chemotherapeutics, indicating its potential for further development into a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.